3'-iso-Butoxy-2,2,2,4',5'-pentafluoroacetophenone
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Overview
Description
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone is an organic compound with the molecular formula C12H11F5O2. It contains a ketone group and an ether group, making it a versatile compound in various chemical reactions . The compound is characterized by its aromatic ring substituted with fluorine atoms and an iso-butoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetophenone and iso-butyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the iso-butyl group replaces a hydrogen atom on the aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar structural features but lacking the iso-butoxy group.
Pentafluoroacetophenone: Another similar compound with multiple fluorine substitutions on the aromatic ring.
Uniqueness
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone is unique due to the presence of both the iso-butoxy group and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H11F5O2 |
---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-9-4-7(3-8(13)10(9)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3 |
InChI Key |
VNRQVAWNCKQDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F |
Origin of Product |
United States |
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